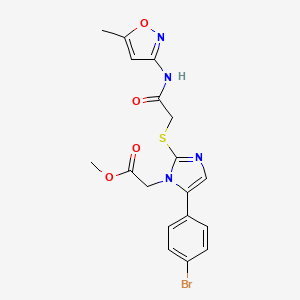
methyl 2-(5-(4-bromophenyl)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 2-(5-(4-bromophenyl)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C18H17BrN4O4S and its molecular weight is 465.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 2-(5-(4-bromophenyl)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate, with the CAS number 1207005-80-8, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anticancer and antimicrobial activities, supported by various studies and data.
Chemical Structure and Properties
The molecular formula of the compound is C18H17BrN4O4S, with a molecular weight of 465.3 g/mol. Its complex structure includes an imidazole ring, a bromophenyl group, and an isoxazole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C18H17BrN4O4S |
| Molecular Weight | 465.3 g/mol |
| CAS Number | 1207005-80-8 |
Anticancer Activity
Research has indicated that compounds containing imidazole and isoxazole rings exhibit significant anticancer properties. The structure-activity relationship (SAR) studies suggest that the presence of a bromophenyl group enhances cytotoxicity against various cancer cell lines.
- Cytotoxicity Studies :
- In vitro assays have shown that this compound exhibits IC50 values comparable to established chemotherapeutic agents like doxorubicin in certain cancer cell lines .
- A study indicated that similar compounds with thiazole and imidazole structures demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against Jurkat and A-431 cell lines, suggesting potential for further development .
Antimicrobial Activity
The compound's structural components also suggest potential antimicrobial properties. Compounds with similar functional groups have shown activity against various bacterial strains.
- Antibacterial Studies :
- Research on related thiazole derivatives revealed promising antibacterial activity comparable to norfloxacin, indicating that this compound may exhibit similar effects .
- The presence of electron-donating groups in the phenyl ring has been linked to enhanced antimicrobial activity in structurally related compounds .
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Isoxazole Derivatives :
- Thiazole-based Compounds :
Eigenschaften
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-2-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanylimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O4S/c1-11-7-15(22-27-11)21-16(24)10-28-18-20-8-14(23(18)9-17(25)26-2)12-3-5-13(19)6-4-12/h3-8H,9-10H2,1-2H3,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEORUYRDBQAMET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2CC(=O)OC)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














